2-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile is a chemical compound with the molecular formula C11H10N4 It features a benzonitrile group attached to a pyrazole ring, which is further substituted with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile typically involves the reaction of 3-amino-1H-pyrazole with a benzonitrile derivative. One common method includes the use of a substituted benzaldehyde and morpholine triuoroacetate in acetone . The reaction conditions often involve the use of dichloromethane and triethylamine under an ice-water bath .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes such as p38MAPK and other kinases.
Biological Studies: The compound is used to study interactions with receptors and enzymes, providing insights into its potential therapeutic uses.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of Bruton Kinase, a nonreceptor tyrosine kinase, which is a major therapeutic target for B-cell-driven malignancies . The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Used in organic synthesis and pharmaceuticals.
3-Amino-5-methyl-1H-pyrazole: Employed as a beta-sheet template and in the synthesis of various compounds.
Uniqueness
2-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile is unique due to its specific structure, which combines a benzonitrile group with a pyrazole ring
Properties
Molecular Formula |
C11H10N4 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-[(3-aminopyrazol-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C11H10N4/c12-7-9-3-1-2-4-10(9)8-15-6-5-11(13)14-15/h1-6H,8H2,(H2,13,14) |
InChI Key |
FVFWYBXEIXJFTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.